molecular formula C22H30 B15124876 1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene CAS No. 90832-28-3

1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene

Cat. No.: B15124876
CAS No.: 90832-28-3
M. Wt: 294.5 g/mol
InChI Key: FXZUNYSERRARHT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl-. This compound is characterized by its two benzene rings connected by a central ethane chain that is substituted with dimethyl and dipropyl groups .

Preparation Methods

The synthesis of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with a suitable alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Scientific Research Applications

Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- can be compared with similar compounds such as:

Properties

CAS No.

90832-28-3

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

(4,5-dimethyl-5-phenyloctan-4-yl)benzene

InChI

InChI=1S/C22H30/c1-5-17-21(3,19-13-9-7-10-14-19)22(4,18-6-2)20-15-11-8-12-16-20/h7-16H,5-6,17-18H2,1-4H3

InChI Key

FXZUNYSERRARHT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)C(C)(CCC)C2=CC=CC=C2

Origin of Product

United States

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